![molecular formula C20H18N2O2 B2994428 1-methyl-3-phenyl-5,5a,6,11b-tetrahydro-3H-chromeno[4',3':4,5]pyrano[2,3-c]pyrazole CAS No. 92736-52-2](/img/structure/B2994428.png)
1-methyl-3-phenyl-5,5a,6,11b-tetrahydro-3H-chromeno[4',3':4,5]pyrano[2,3-c]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzopyran-annulated pyrano[2,3-c]pyrazoles, which includes the compound , has been described in a one-pot method . This method combines O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in triethylammonium acetate (TEAA) under microwave irradiation . The combination of O-allyloxy- or O-prenyloxy-acetophenones with pyrazolones occurred efficiently, while that of O-propargyloxy-acetophenones was found effective in the presence of a ZnO catalyst, via a domino Knoevenagel–hetero-Diels–Alder (DKHDA) reaction .Chemical Reactions Analysis
The compound is part of a class of molecules that have been synthesized using a domino Knoevenagel–hetero-Diels–Alder (DKHDA) reaction . This reaction involves the combination of O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 130–132 °C . Its IR spectrum (KBr, cm^-1) shows peaks at 2970, 2925, 1590, 1512, 1481, 1445, 1228, 1088, 1039, 851, 759, 675 . Its ^1H NMR spectrum (400 MHz; CDCl_3) shows signals at 1.08 (s, 3H, CH_3 attached to 3° ring-junction carbon), 1.67 (s, 3H, CH_3-5), 1.78 .Applications De Recherche Scientifique
Molecular and Supramolecular Structures
The molecular structures of related compounds, such as 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, have been elucidated through X-ray diffraction, revealing their molecular and supramolecular architecture. These structures showcase significant interactions like C-H···A (A = O, π) and π-stacking interactions, contributing to their stability and potential reactivity (Padilla-Martínez et al., 2011).
Synthesis and Characterization
Studies have reported the synthesis of various chromeno and pyrazole derivatives through multi-component reactions, highlighting methods that are efficient, offer good yields, and are environmentally friendly. For instance, the one-pot synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives using starch solution as a catalyst exemplifies a sustainable approach to generating these compounds (Hazeri et al., 2014).
Applications in Organic Synthesis
Research has also focused on the utility of chromeno and pyrazole derivatives in organic synthesis, including the creation of complex heterocyclic structures that have potential applications in medicinal chemistry and material sciences. For example, a novel approach for the synthesis of pyrano[3,2-c]chromen-5(4H)-ones or pyrazolyl pyrano[3,2-c]chromen-5(4H)-ones has been developed, leveraging amino glucose-functionalized silica-coated NiFe2O4 nanoparticles as catalysts under solvent-free conditions, pointing towards the potential for these compounds in catalysis and material science applications (Fekri et al., 2018).
Photophysical and Electrochemical Properties
Additionally, the photophysical and electrochemical properties of certain chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivatives have been investigated, indicating their potential use in photonic and electronic devices. This is exemplified by studies on coumarin pyrazoline moieties combined with tetrazoles, which have been synthesized and characterized for their thermal stabilities, electrochemical properties, and their behavior in various solvents (Kumbar et al., 2018).
Safety And Hazards
The compound is not intended for human or veterinary use. It is available for research use only. Specific safety and hazard information would require further investigation.
Orientations Futures
The compound is part of a class of molecules that have shown potential applications in medicinal chemistry . They have been found to exhibit antimicrobial, insecticidal, anti-inflammatory, and molluscidal activities . Future research could explore these potential applications further, as well as investigate the compound’s mechanism of action and other properties.
Propriétés
IUPAC Name |
16-methyl-14-phenyl-8,12-dioxa-14,15-diazatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-13-18-19-14(11-23-17-10-6-5-9-16(17)19)12-24-20(18)22(21-13)15-7-3-2-4-8-15/h2-10,14,19H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTQVUATZFHJTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C3C(COC4=CC=CC=C34)CO2)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-phenyl-5,5a,6,11b-tetrahydro-3H-chromeno[4',3':4,5]pyrano[2,3-c]pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-chloro-2-(1H-pyrrol-1-yl)benzyl]cyclohexanecarboxamide](/img/structure/B2994346.png)
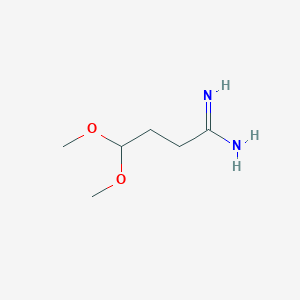
![3-((3,4-Dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2994349.png)
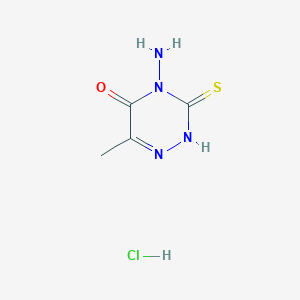
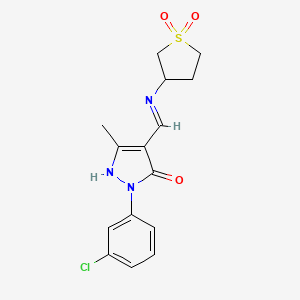
![{6-Chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2994354.png)
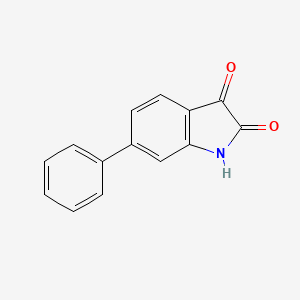
![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2994358.png)
![Benzoic acid, 3,3'-(1,3,6,8-tetrahydro-1,3,6,8-tetraoxobenzo[lmn][3,8]phenanthroline-2,7-diyl)bis[6-hydroxy-(9CI)](/img/structure/B2994359.png)
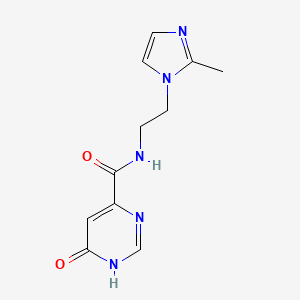
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2994362.png)
![6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2994364.png)
![2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-2-methanol](/img/structure/B2994366.png)
